(2E,4E)-Methyl 6-bromohexa-2,4-dienoate
Overview
Description
(2E,4E)-Methyl 6-bromohexa-2,4-dienoate is a useful research compound. Its molecular formula is C7H9BrO2 and its molecular weight is 205.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E,4E)-Methyl 6-bromohexa-2,4-dienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,4E)-Methyl 6-bromohexa-2,4-dienoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insect Growth Regulators : It's used in the synthesis of alkyl 3-methylalka-2,4-dienoates, which are important insect growth regulators (Moorhoff & Schneider, 1998).
Stereoselective Precursor : Acts as a highly stereoselective precursor for conjugated dienones and dienoates, crucial for various synthetic pathways (Herscovici, Boumaiza, & Antonakis, 1991).
Synthesizing Divinyloxolanes : Utilized in synthesizing 3,4-divinyloxolanes in a one-pot reaction, showing its versatility in organic synthesis (Brouard, Pornet, & Miginiac, 1992).
Enhanced Synthesis Methods : Improved synthesis methods for related diene products have been developed to increase throughput and yield without using toxic substances (Clarke, Rolla, Cridland, & Gill, 2007).
Building Blocks in Synthesis : Serves as valuable building blocks for synthesizing substituted alka-2,3-dienoates, demonstrating its role in complex molecule construction (Gillmann, Heckhoff, & Weeber, 1994).
Sex Pheromone Component : A derivative, methyl-(2E,4Z)-deca-2,4-dienoate, is a component of sex pheromones of certain insects, highlighting its biological importance (Shakhmaev, Sunagatullina, Akimova, & Zorin, 2017).
Antimicrobial Packaging Materials : Used in the development of new biocomposite films for antimicrobial packaging materials, indicating its potential in food safety applications (Jipa et al., 2012).
Natural Product Synthesis : Facilitates the preparation of natural products and complex organic compounds, showcasing its utility in pharmaceutical and chemical industries (Cao, Shi, Fan, & Ding, 2002).
Polyene Compounds and Natural Products : Aids in the synthesis of key intermediates for polyene compounds and natural products, underlining its role in diverse synthetic strategies (Ma & Lu, 1990).
Synthesis of Alkadienoates : Conjugated 2,4-Alkadienoates can be synthesized in high yields using this compound, important for various synthetic applications (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).
Selective Hydrogenation : Its derivatives are used in selective hydrogenation processes, yielding compounds with high selectivity, useful in various chemical industries (Kotova, Karlíčková, Vyskočilová, & Červený, 2018).
Biphenyl Metabolism : Involved in the study of biphenyl metabolism, providing insights into environmental biodegradation processes (Catelani, Colombi, Sorlini, & Treccani, 1973).
properties
IUPAC Name |
methyl (2E,4E)-6-bromohexa-2,4-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c1-10-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3/b4-2+,5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJYHTBQRJXDJT-ZUVMSYQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C=C/CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-Methyl 6-bromohexa-2,4-dienoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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